6-Bromo-2-methylthiazolo[4,5-b]pyridine
Description
6-Bromo-2-methylthiazolo[4,5-b]pyridine is a heterocyclic compound featuring a thiazole ring fused to a pyridine backbone. The thiazolo[4,5-b]pyridine scaffold contains sulfur and nitrogen atoms in its fused bicyclic structure, distinguishing it from imidazo[4,5-b]pyridines (which have two nitrogen atoms).
This contrasts with imidazo[4,5-b]pyridines, which are more amenable to catalytic modifications.
Applications: While direct biological data for this thiazolo derivative are scarce, structurally related imidazo[4,5-b]pyridines exhibit antimicrobial, kinase-inhibitory, and carcinogenic properties .
Properties
Molecular Formula |
C7H5BrN2S |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
6-bromo-2-methyl-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5BrN2S/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,1H3 |
InChI Key |
FHIXGGOGFGPGOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methylthiazolo[4,5-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This reaction results in the formation of the target compound with high yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-methylthiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of this compound.
Scientific Research Applications
6-Bromo-2-methylthiazolo[4,5-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs with potential antioxidant, antimicrobial, anti-inflammatory, antifungal, and antitumor activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in chemical research.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylthiazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 6-Bromo-2-methylthiazolo[4,5-b]pyridine
Key Observations :
- Core Heterocycle : Thiazolo derivatives (sulfur-containing) exhibit distinct electronic properties compared to imidazo (nitrogen-rich) and oxazolo (oxygen-containing) analogues. The sulfur atom in thiazolo compounds contributes to catalyst poisoning in metal-mediated reactions, whereas imidazo derivatives are more reactive in alkylation and arylation reactions .
- Methyl vs. Phenyl: Methyl groups (e.g., in this compound) improve solubility, while bulky phenyl groups (e.g., in 6-bromo-2-phenylimidazo[4,5-b]pyridine) enhance stacking interactions in biological targets .
Key Findings :
- Imidazo[4,5-b]pyridines dominate in biological studies, with PhIP being a well-characterized carcinogen .
- Thiazolo derivatives like this compound are underexplored in pharmacological contexts but show promise as synthetic intermediates.
Biological Activity
6-Bromo-2-methylthiazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring fused to a pyridine ring, with a bromine atom at the 6-position and a methyl group at the 2-position. Its unique structure contributes to its potential as a therapeutic agent, particularly in cancer treatment and antimicrobial applications.
- Molecular Formula : C₇H₅BrN₂S
- Molecular Weight : 230.09 g/mol
- Structure : The presence of the bromine atom enhances the compound's reactivity, making it a valuable scaffold for further derivatization in drug development.
Anticancer Potential
Research has shown that this compound exhibits significant inhibitory activity against phosphoinositide 3-kinase alpha (PI3Kα), a crucial enzyme involved in cancer cell proliferation. The reported IC₅₀ value for this compound is approximately 3.6 nM , indicating its potency as an anticancer agent .
Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated broad-spectrum antimicrobial activity. It has been evaluated for its effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections .
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The compound interacts with key enzymes such as PI3Kα, inhibiting their activity and subsequently affecting cellular signaling pathways related to growth and survival .
- Binding Affinity : Studies indicate that it binds effectively to various biological targets, which may modulate their functions and influence downstream biological processes .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Anticancer Activity Study :
-
Antimicrobial Evaluation :
- Research conducted on various thiazolo[4,5-b]pyridine derivatives indicated that modifications at different positions significantly affect their antimicrobial efficacy. This suggests that this compound could be optimized for enhanced activity against specific pathogens .
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Similar Compounds
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| This compound | 0.86 | Methyl substitution at the 2-position |
| 5-Bromothiazolo[5,4-b]pyridin-2-amine | 0.80 | Amino group at the 2-position |
| N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide | 0.68 | Acetamide functionality enhancing solubility |
| 2-Bromothiazolo[5,4-b]pyridine | 0.67 | Bromine substitution at the 2-position |
This table illustrates how structural variations influence biological activity and chemical reactivity among related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
